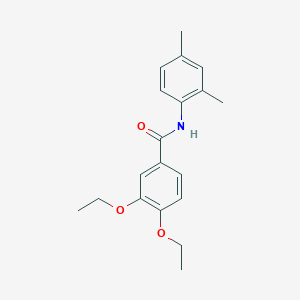
N-(2,4-dimethylphenyl)-3,4-diethoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,4-dimethylphenyl)-3,4-diethoxybenzamide is an organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a benzamide core substituted with 2,4-dimethylphenyl and 3,4-diethoxy groups. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dimethylphenyl)-3,4-diethoxybenzamide typically involves the reaction of 2,4-dimethylaniline with 3,4-diethoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-dimethylphenyl)-3,4-diethoxybenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the benzamide group to an amine.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like bromine or nitric acid can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines.
Scientific Research Applications
N-(2,4-dimethylphenyl)-3,4-diethoxybenzamide is used in various scientific research fields, including:
Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.
Biology: In studies of enzyme inhibition and protein-ligand interactions.
Industry: Used in the synthesis of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(2,4-dimethylphenyl)-3,4-diethoxybenzamide involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes, affecting their activity and leading to various biological effects. The pathways involved may include inhibition of protein synthesis or interference with cellular signaling mechanisms.
Comparison with Similar Compounds
Similar Compounds
- N-(2,4-dimethylphenyl)formamide
- N-(2,4-dimethylphenyl)-N’-methylformamidine
- 2,4-dimethylformanilide
Uniqueness
N-(2,4-dimethylphenyl)-3,4-diethoxybenzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its diethoxy groups enhance its solubility and reactivity compared to similar compounds.
Biological Activity
N-(2,4-dimethylphenyl)-3,4-diethoxybenzamide is a compound of interest due to its potential biological activities, particularly in the fields of insecticidal and fungicidal applications. This article reviews the synthesis, biological activity, and relevant research findings related to this compound.
Chemical Structure and Synthesis
The compound can be synthesized through various organic reactions involving benzamide derivatives and substituted phenyl groups. The synthesis typically involves the use of protective groups and coupling reactions to achieve the desired functionalization on the benzamide backbone.
Insecticidal Activity
Research has demonstrated that compounds similar to this compound exhibit significant insecticidal properties against various agricultural pests. In a study evaluating a series of benzamides, certain derivatives showed lethal activity against pests such as Mythimna separate and Helicoverpa armigera at concentrations around 500 mg/L. For instance, a related compound exhibited a lethality rate of 70% against Mythimna separate .
Fungicidal Activity
The fungicidal potential of benzamide derivatives has also been explored. In various assays, compounds were tested against several fungal strains. For example, a related compound demonstrated an inhibition rate of 77.8% against Pyricularia oryzae, indicating substantial antifungal activity .
Case Studies and Experimental Data
Table 1: Insecticidal and Fungicidal Activities of Related Compounds
| Compound | Insecticidal Activity (%) | Fungicidal Activity (%) |
|---|---|---|
| Compound A | 70 (against Mythimna separate) | 77.8 (against Pyricularia oryzae) |
| Compound B | 55 (against Helicoverpa armigera) | 66.7 (against Alternaria solani) |
| Compound C | 60 (against Spodoptera frugiperda) | 47.2 (against Sclerotinia sclerotiorum) |
The data indicates that structural modifications can significantly influence both insecticidal and fungicidal activities. The presence of specific substituents on the benzamide structure appears to enhance biological efficacy.
Toxicological Studies
Toxicity assessments are crucial for evaluating the safety profile of any new compound. Preliminary studies on similar benzamides indicated varying levels of toxicity in model organisms such as zebrafish. For instance, the LC50 values for some derivatives were reported at approximately 14.01 mg/L, suggesting moderate toxicity which necessitates further investigation for environmental safety .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is vital for optimizing the biological activity of benzamide derivatives. Research suggests that modifications on the aromatic rings and the amide bond can significantly affect binding interactions with biological targets. Electron-withdrawing groups on the benzene ring have been shown to enhance inhibitory activities against certain fungi .
Properties
Molecular Formula |
C19H23NO3 |
|---|---|
Molecular Weight |
313.4 g/mol |
IUPAC Name |
N-(2,4-dimethylphenyl)-3,4-diethoxybenzamide |
InChI |
InChI=1S/C19H23NO3/c1-5-22-17-10-8-15(12-18(17)23-6-2)19(21)20-16-9-7-13(3)11-14(16)4/h7-12H,5-6H2,1-4H3,(H,20,21) |
InChI Key |
IPOXNDKFZFESKK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)NC2=C(C=C(C=C2)C)C)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















